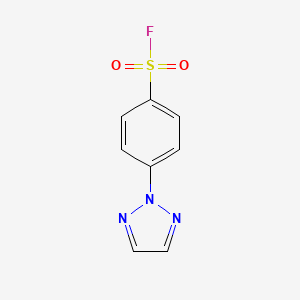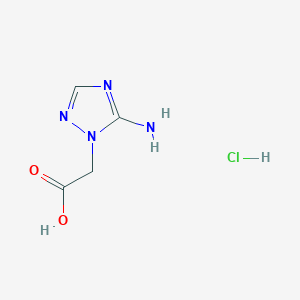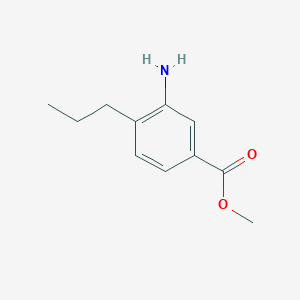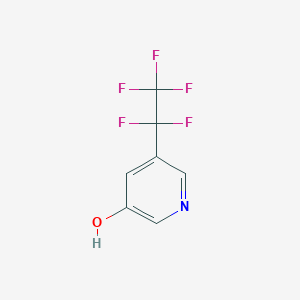
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a triazole ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a suitable linker, often via a nucleophilic aromatic substitution reaction.
Introduction of the Sulfonyl Fluoride Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the synthesis steps in a controlled manner.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring and benzene ring can undergo oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield products with reduced functional groups, such as amines or alcohols
科学的研究の応用
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its ability to interact with biological targets.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures
作用機序
The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by forming covalent bonds with active site residues.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to desired therapeutic or chemical effects
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid moiety and shares similar synthetic routes and applications.
4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride: Similar to the sulfonyl fluoride derivative, this compound contains a sulfonyl chloride group and exhibits comparable reactivity
Uniqueness
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
特性
分子式 |
C8H6FN3O2S |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
4-(triazol-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H |
InChIキー |
RGZSEAADCGHLBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)




![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)






![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
